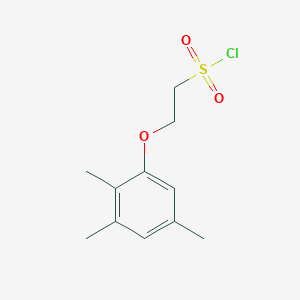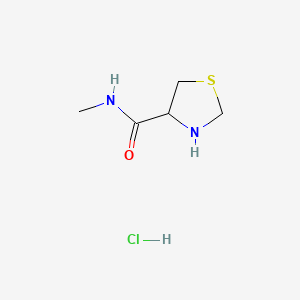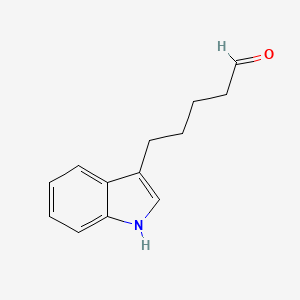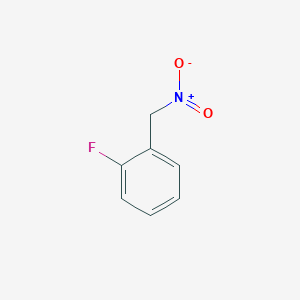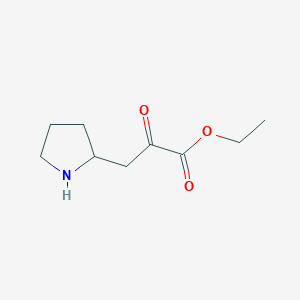
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at low temperatures, around -40°C . The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of fine chemicals and as a building block for various organic compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The compound’s keto and ester groups can also participate in various biochemical pathways, modulating the function of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate
Uniqueness
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the development of compounds with targeted biological activity. The non-planarity of the pyrrolidine ring allows for greater three-dimensional coverage, enhancing its interaction with biological targets .
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl 2-oxo-3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)6-7-4-3-5-10-7/h7,10H,2-6H2,1H3 |
Clé InChI |
AGPNVGQNHSZLFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


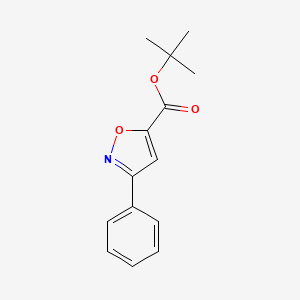
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
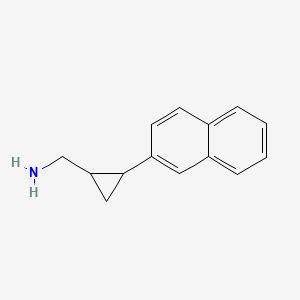
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)

